5,7-dibromo-1H-pyrrolo[2,3-c]pyridine 5,7-dibromo-1H-pyrrolo[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16695448
InChI: InChI=1S/C7H4Br2N2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H
SMILES:
Molecular Formula: C7H4Br2N2
Molecular Weight: 275.93 g/mol

5,7-dibromo-1H-pyrrolo[2,3-c]pyridine

CAS No.:

Cat. No.: VC16695448

Molecular Formula: C7H4Br2N2

Molecular Weight: 275.93 g/mol

* For research use only. Not for human or veterinary use.

5,7-dibromo-1H-pyrrolo[2,3-c]pyridine -

Specification

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
IUPAC Name 5,7-dibromo-1H-pyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C7H4Br2N2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H
Standard InChI Key FLFNHCYJLSSFPJ-UHFFFAOYSA-N
Canonical SMILES C1=CNC2=C(N=C(C=C21)Br)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

5,7-Dibromo-1H-pyrrolo[2,3-c]pyridine features a bicyclic framework comprising a pyrrole ring fused to a pyridine moiety. The bromine substituents at positions 5 and 7 introduce steric and electronic effects that influence reactivity. The molecular formula is C₇H₃Br₂N₂, with a calculated molecular weight of 275.93 g/mol.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₃Br₂N₂
Molecular Weight275.93 g/mol
XLogP3 (Predicted)2.8
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors2 (pyridine nitrogen)
Rotatable Bonds0

The planar structure and electron-deficient aromatic system facilitate π-π stacking interactions, while bromine atoms enhance lipophilicity, as reflected in the predicted LogP value .

Synthesis and Derivatives

Synthetic Routes

The parent compound is typically synthesized via electrophilic bromination of 1H-pyrrolo[2,3-c]pyridine using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. A tert-butyl carboxylate-protected derivative (1,1-dimethylethyl 5,7-dibromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, CAS 1632996-63-4) has been documented, with a molecular weight of 376.04 g/mol and formula C₁₂H₁₂Br₂N₂O₂ . This derivative demonstrates the compound’s utility in protecting-group strategies during multi-step syntheses.

Functionalization Strategies

The bromine atoms serve as handles for cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Introduces aryl/heteroaryl groups to modulate electronic properties .

  • Buchwald-Hartwig Amination: Installs amine functionalities for solubility enhancement .

  • Nucleophilic Substitution: Replaces bromine with nucleophiles like thiols or alkoxides .

Pharmaceutical Relevance

Mechanism of Action

NIK inhibitors derived from this scaffold disrupt the non-canonical NF-κB pathway, which is hyperactivated in malignancies like multiple myeloma and autoimmune disorders. By binding to the kinase domain, these compounds prevent phosphorylation of downstream targets such as IKKα, thereby inducing apoptosis in cancer cells .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 8.25 (s, 1H, pyrrole-H), 7.98 (s, 1H, NH) .

  • ¹³C NMR: Peaks at 148.2 (C-Br), 136.5 (pyridine-C), 124.8 (pyrrole-C) .

  • HRMS (ESI+): m/z 273.8472 [M+H]⁺ (calc. 273.8478 for C₇H₃⁷⁹Br₂N₂) .

Future Directions

Drug Discovery Applications

Ongoing research explores this scaffold in:

  • BTK Inhibitors: For autoimmune diseases like rheumatoid arthritis.

  • JAK2 Inhibitors: Targeting myeloproliferative neoplasms .

Synthetic Challenges

Improving regioselectivity during bromination and developing scalable routes remain priorities for industrial applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator